6-Bromoquinolin-7-ol 6-Bromoquinolin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792624
InChI: InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H
SMILES: C1=CC2=CC(=C(C=C2N=C1)O)Br
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol

6-Bromoquinolin-7-ol

CAS No.:

Cat. No.: VC13792624

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoquinolin-7-ol -

Specification

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 6-bromoquinolin-7-ol
Standard InChI InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H
Standard InChI Key NNPSBSCTEOYMFJ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C(C=C2N=C1)O)Br
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

6-Bromoquinolin-7-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key identifiers include:

PropertyValue
Molecular FormulaC9H6BrNO\text{C}_9\text{H}_6\text{BrNO}
Molecular Weight224.05 g/mol
IUPAC Name6-bromoquinolin-7-ol
SMILESC1=CC2=CC(=C(C=C2N=C1)O)Br
InChIKeyNNPSBSCTEOYMFJ-UHFFFAOYSA-N

The planar structure of the quinoline core facilitates π-π stacking interactions, while the bromine and hydroxyl groups introduce sites for electrophilic and nucleophilic reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:

  • 1H^1\text{H} NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl group (δ 5.2 ppm, broad) .

  • Mass Spectrometry: A molecular ion peak at m/z 223.96 ([M]+^+) and fragment ions at m/z 144 (loss of Br) and m/z 116 (loss of Br and CO) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 6-bromoquinolin-7-ol typically involves multi-step routes starting from substituted anilines. A representative pathway includes:

  • Cyclization: 4-Bromoaniline reacts with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form a quinoline intermediate .

  • Bromination: Electrophilic bromination at the 6-position using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide).

  • Hydroxylation: Directed ortho-metalation (DoM) or hydroxyl group introduction via oxidation .

Table 1: Key reaction conditions and yields

StepReagents/ConditionsYield (%)
CyclizationH2SO4\text{H}_2\text{SO}_4, 110°C65–70
BrominationNBS\text{NBS}, CHCl3\text{CHCl}_3, 40°C80–85
HydroxylationB2H6\text{B}_2\text{H}_6, H2O2\text{H}_2\text{O}_275–80

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for bromination steps.

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >98% purity .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:

\text{6-Bromoquinolin-7-ol} + \text{NH}_3 \xrightarrow{\text{CuI, 100°C}} \text{6-Aminoquinolin-7-ol} \quad (\text{Yield: 70%})[3]

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using KMnO4\text{KMnO}_4, forming 6-bromoquinolin-7-one.

  • Reduction: Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative.

Table 2: Reaction outcomes under varying conditions

Reaction TypeReagentsProduct
SNArNH3\text{NH}_3, CuI6-Aminoquinolin-7-ol
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}6-Bromoquinolin-7-one
ReductionH2\text{H}_2, Pd/C6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol

Applications in Pharmaceutical Chemistry

Intermediate for Biologically Active Compounds

6-Bromoquinolin-7-ol is a precursor to kinase inhibitors such as GSK2126458, a potent PI3K/mTOR inhibitor under clinical investigation . Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups critical for drug-target interactions .

Antimicrobial and Anticancer Activity

Derivatives bearing 6-bromo-7-hydroxy substituents exhibit:

  • Antibacterial Activity: MIC values of 2–4 µg/mL against Staphylococcus aureus .

  • Antiproliferative Effects: IC50_{50} = 1.2 µM against MCF-7 breast cancer cells .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Polymer-Bound Reagents: Immobilizing 6-bromoquinolin-7-ol on resins for combinatorial chemistry.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

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